molecular formula C13H12Br2N2O2S B11077240 2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11077240
M. Wt: 420.12 g/mol
InChI Key: GZRXPVDLWIAMDQ-UHFFFAOYSA-N
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Description

2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide: B4 , is a pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their confirmed biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .

Preparation Methods

The synthetic route for B4 involves the bromination of a precursor compound. Here are the steps:

    Bromination: Start with (the precursor). React it with bromine to introduce the bromine atoms at positions 2 and 5 on the benzene ring.

    Isolation and Purification: Isolate the product and purify it to obtain .

Chemical Reactions Analysis

B4 can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions are possible.

    Substitution: B4 can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

B4 has found applications in:

    Chemistry: As a building block for designing new compounds.

    Biology: Investigating its effects on cellular components.

    Medicine: Exploring its potential therapeutic properties.

    Industry: Developing novel drugs or materials.

Mechanism of Action

The exact mechanism by which B4 exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12Br2N2O2S

Molecular Weight

420.12 g/mol

IUPAC Name

2,5-dibromo-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H12Br2N2O2S/c14-11-1-2-12(15)13(9-11)20(18,19)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9,17H,5,8H2

InChI Key

GZRXPVDLWIAMDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=NC=C2)Br

Origin of Product

United States

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